3-fluoro-N,N,4-trimethylbenzamide
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Overview
Description
3-fluoro-N,N,4-trimethylbenzamide is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a fluorine atom attached to the benzene ring, along with three methyl groups and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-fluoro-N,N,4-trimethylbenzamide typically involves the reaction of 3-fluorobenzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-fluoro-N,N,4-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-fluoro-N,N,4-trimethylbenzamide is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: This compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to the modulation of biological pathways and physiological effects .
Comparison with Similar Compounds
3-fluoro-N,N,4-trimethylbenzamide can be compared with other similar compounds, such as:
3-chloro-N,N,4-trimethylbenzamide: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound provides unique electronic properties and reactivity.
N,N,4-trimethylbenzamide: Lacks the halogen atom, resulting in different chemical and biological properties.
3-fluoro-N,N-dimethylbenzamide: Similar but with fewer methyl groups, affecting its steric and electronic characteristics.
Biological Activity
3-Fluoro-N,N,4-trimethylbenzamide is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
- Molecular Formula : C10H12FNO
- Molecular Weight : 181.21 g/mol
- IUPAC Name : this compound
- InChI Key : PDJXKJQQVOALDH-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzoyl chloride with N,N-dimethylamine in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is purified through recrystallization or column chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity through strong hydrogen bonds and electrostatic interactions, leading to modulation of various biological pathways .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for certain enzymes. For instance, it has been noted to inhibit autotaxin (ATX), which plays a role in lysophosphatidic acid (LPA) production. This inhibition can have therapeutic implications for conditions associated with elevated LPA levels such as fibrotic diseases and cancer .
Case Studies
- Study on Autotaxin Inhibition :
- Effects on Cellular Pathways :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
3-Chloro-N,N,4-trimethylbenzamide | Similar structure with chlorine | Moderate enzyme inhibition |
N,N,4-trimethylbenzamide | No halogen | Lower binding affinity |
3-Fluoro-N,N-dimethylbenzamide | Fewer methyl groups | Different steric properties |
Research Applications
This compound serves multiple roles in scientific research:
Properties
IUPAC Name |
3-fluoro-N,N,4-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJXKJQQVOALDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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